(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
Description
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic compound featuring an imidazole ring substituted with a thioether and a tolyl group
Properties
IUPAC Name |
(4-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-3-7-16(8-4-14)13-23-19-20-11-12-21(19)18(22)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUABZVQTKQXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-methylbenzyl thiol reacts with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the aromatic groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the thioether and imidazole groups contributes to its bioactivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecules. The thioether group can also participate in redox reactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)(p-tolyl)methanone: Similar structure but without the dihydro modification.
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is unique due to the combination of its thioether and imidazole functionalities, which provide a versatile platform for chemical modifications and potential biological activities. The presence of the tolyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Biological Activity
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic molecule featuring an imidazole ring with thioether and tolyl substituents. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The imidazole moiety is known for its presence in numerous bioactive compounds, which enhances the interest in investigating this compound's biological properties.
Structural Characteristics
The structural features of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Imidazole Ring | A five-membered ring contributing to various bioactivities. |
| Thioether Linkage | Enhances reactivity and potential interactions with biological targets. |
| Tolyl Group | Provides additional hydrophobic character, influencing solubility and interaction. |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole and thioether functionalities have shown effectiveness against various bacterial strains.
- Anticancer Properties : The dual functionality may allow for specific interactions with cancer-related molecular targets.
- Anti-inflammatory Effects : Imidazole derivatives are often explored for their potential to reduce inflammation.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, while the thioether group may participate in redox reactions, further modulating biological effects.
Case Studies and Research Findings
Several studies have documented the biological activities of imidazole derivatives, providing insights into the potential efficacy of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone:
-
Antimicrobial Evaluation :
- A study evaluated related imidazole derivatives against Staphylococcus aureus and Escherichia coli, reporting significant zones of inhibition (Table 1).
Compound Zone of Inhibition (mm) Bacterial Strain 5a 15 E. coli 5b 19 S. aureus 5c 22 B. subtilis -
Anticancer Activity :
- Research indicates that imidazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways. The presence of the thioether group may enhance this effect by facilitating interactions with cellular targets.
-
Anti-inflammatory Properties :
- Imidazole-containing compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
The unique combination of thioether and imidazole functionalities in (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone distinguishes it from other imidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)(p-tolyl)methanone | Lacks dihydro modification | Antimicrobial |
| (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone | Substituted phenyl group | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
